(1-Chloro-2-nitropropyl)benzene
Description
(1-Chloro-2-nitropropyl)benzene is a nitro-substituted benzene derivative characterized by a chloro and nitro group attached to a propyl chain bonded to the aromatic ring.
Properties
CAS No. |
86705-92-2 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(1-chloro-2-nitropropyl)benzene |
InChI |
InChI=1S/C9H10ClNO2/c1-7(11(12)13)9(10)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI Key |
VMYWRBRKOIYPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-nitropropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of chlorobenzene, followed by the introduction of a propyl group through Friedel-Crafts alkylation. The nitration process involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The Friedel-Crafts alkylation is then carried out using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form (1-Amino-2-nitropropyl)benzene.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: (1-Amino-2-nitropropyl)benzene.
Reduction: (1-Amino-2-nitropropyl)benzene.
Substitution: (1-Hydroxy-2-nitropropyl)benzene.
Scientific Research Applications
(1-Chloro-2-nitropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Chloro-2-nitropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
1-Chloro-2-cyclopropylbenzene (CAS 10292-67-8)
- Molecular Formula : C₉H₉Cl
- Molecular Weight : 152.62 g/mol
- Key Substituents : Chloro (-Cl) and cyclopropyl (-C₃H₅) groups.
- Structural Differences : Unlike (1-Chloro-2-nitropropyl)benzene, the cyclopropyl group introduces a strained three-membered ring instead of a nitropropyl chain. The cyclopropyl group is mildly electron-withdrawing due to ring strain but may engage in conjugation, whereas the nitro group in the target compound strongly deactivates the benzene ring .
- Applications: Cyclopropane derivatives are often used in medicinal chemistry due to their bioactivity.
(2,2-Dichloro-1-methylcyclopropyl)benzene (CAS 3591-42-2)
- Molecular Formula : C₁₀H₁₀Cl₂
- Molecular Weight : 201.09 g/mol
- Key Substituents : Two chloro (-Cl) groups and a methyl-substituted cyclopropane ring.
- Structural Differences : The dichloro and methylcyclopropyl substituents create distinct steric and electronic effects. The target compound’s nitro group enhances electrophilic substitution reactivity, while the dichloro groups here may favor nucleophilic substitution or elimination reactions .
- Safety: Dichloro compounds often exhibit higher toxicity compared to monochloro analogs, whereas nitro groups may increase flammability.
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene (CAS 1004968-11-9)
- Molecular Formula : C₁₀H₁₁ClOS
- Molecular Weight : 214.71 g/mol
- Key Substituents : Chloro (-Cl), methylcyclopropyl, and sulfinyl (-SO-) groups.
- This compound’s applications may lean toward asymmetric synthesis or catalysis, whereas nitroaromatics are more common in explosives and dyes .
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| This compound* | C₉H₁₀ClNO₂† | ~199.64† | -Cl, -NO₂ on propyl chain | High electrophilic substitution |
| 1-Chloro-2-cyclopropylbenzene | C₉H₉Cl | 152.62 | -Cl, cyclopropyl | Moderate ring-opening reactivity |
| (2,2-Dichloro-1-methylcyclopropyl)benzene | C₁₀H₁₀Cl₂ | 201.09 | -Cl, methylcyclopropyl | Nucleophilic substitution favored |
| [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene | C₁₀H₁₁ClOS | 214.71 | -Cl, -SO-, methylcyclopropyl | Polar, potential chiral catalysis |
*Estimated based on structural similarity; †Calculated theoretically.
Research Findings and Implications
- Electronic Effects : Nitro groups in this compound significantly reduce electron density on the benzene ring, making it less reactive toward electrophilic attacks compared to cyclopropyl or methyl-substituted analogs. However, the nitro group enhances susceptibility to nucleophilic aromatic substitution under specific conditions .
- Safety Considerations : Nitroaromatics generally pose higher risks of explosivity and toxicity compared to chloro- or sulfinyl-substituted derivatives. Proper handling and storage are critical for nitro-containing compounds.
- Synthetic Utility : The propyl chain in this compound offers flexibility for further functionalization, whereas cyclopropane derivatives are constrained by ring strain and stability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
